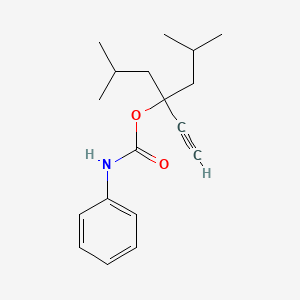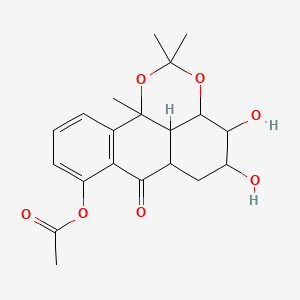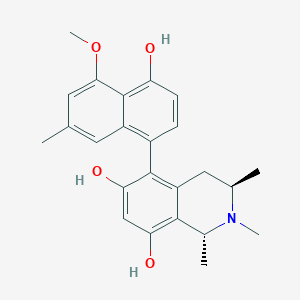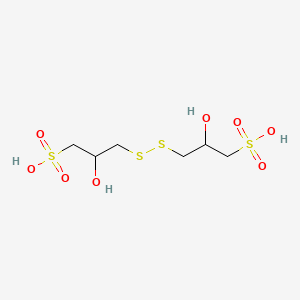
3,3'-Dithiobis(2-hydroxypropane-1-sulfonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) is a chemical compound known for its unique structure and properties. It is characterized by the presence of two thiol groups connected by a disulfide bond, along with hydroxyl and sulfonic acid groups. This compound is often used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) typically involves the reaction of 2-hydroxypropane-1-sulfonic acid with a disulfide-forming reagent. One common method is the oxidation of thiol groups in 2-hydroxypropane-1-sulfonic acid using an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol or mercaptoethanol.
Substitution: The hydroxyl and sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, mercaptoethanol.
Nucleophiles: Various nucleophiles can react with the hydroxyl and sulfonic acid groups under appropriate conditions.
Major Products Formed
Oxidation Products: Sulfonic acids.
Reduction Products: Thiol-containing compounds.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in redox reactions and as a stabilizing agent for proteins and enzymes.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Wirkmechanismus
The mechanism of action of 3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiol groups, which can then participate in further chemical reactions. This redox activity is crucial for its role in stabilizing proteins and enzymes by forming and breaking disulfide bonds. The hydroxyl and sulfonic acid groups also contribute to its reactivity and solubility in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroxypropane-1-sulfonic acid: Similar structure but lacks the disulfide bond.
3-Hydroxypropane-1-sulfonic acid: Contains a single hydroxyl and sulfonic acid group without the disulfide linkage.
2-Hydroxyethyl-1-ammonium 3-hydroxypropane-1-sulfonate: An ionic liquid with similar functional groups but different overall structure.
Uniqueness
3,3’-Dithiobis(2-hydroxypropane-1-sulfonic acid) is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly useful in applications requiring reversible redox reactions, such as protein stabilization and enzyme studies. The combination of hydroxyl and sulfonic acid groups also enhances its solubility and reactivity in aqueous solutions.
Eigenschaften
CAS-Nummer |
16208-50-7 |
|---|---|
Molekularformel |
C6H14O8S4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-hydroxy-3-[(2-hydroxy-3-sulfopropyl)disulfanyl]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H14O8S4/c7-5(3-17(9,10)11)1-15-16-2-6(8)4-18(12,13)14/h5-8H,1-4H2,(H,9,10,11)(H,12,13,14) |
InChI-Schlüssel |
ZUFMFTGDCZKQRE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CS(=O)(=O)O)O)SSCC(CS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
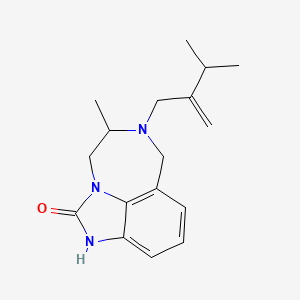
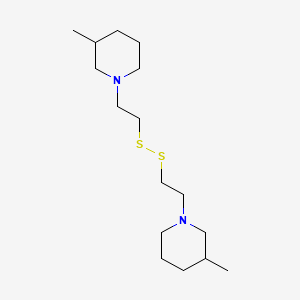

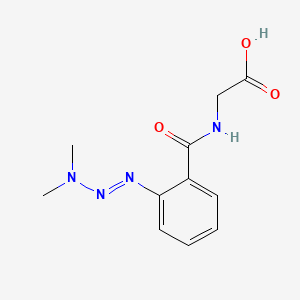
![6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione](/img/structure/B15195451.png)



